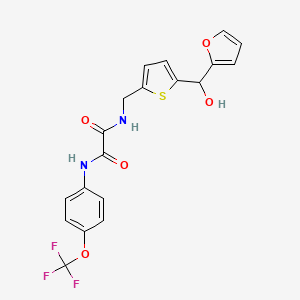

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Beschreibung

This oxalamide derivative features a bifunctional structure:

- N1-side chain: A thiophene ring substituted at the 5-position with a hydroxymethyl-furan group.

- N2-side chain: A 4-(trifluoromethoxy)phenyl group.

The compound’s design integrates heterocyclic (thiophene, furan) and fluorinated aromatic motifs, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and electronic effects. The hydroxymethyl group on the furan ring may enhance solubility, while the trifluoromethoxy group contributes to lipophilicity and resistance to oxidative degradation .

Eigenschaften

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-12-5-3-11(4-6-12)24-18(27)17(26)23-10-13-7-8-15(30-13)16(25)14-2-1-9-28-14/h1-9,16,25H,10H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFWOECTEIHKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound belonging to the oxamide class. Its unique structure, featuring furan and thiophene moieties, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N2O5S |

| Molecular Weight | 400.45 g/mol |

| CAS Number | 1788771-24-3 |

| Structure | Chemical Structure |

The biological activity of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is believed to stem from its ability to interact with various molecular targets through:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with biological macromolecules.

- π-π Stacking Interactions : The aromatic rings contribute to interactions that can stabilize binding to target proteins.

These interactions may influence cellular pathways and molecular recognition processes, suggesting its potential as a lead compound for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxamide derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on cancer cell proliferation. A study demonstrated that related oxamide compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Inhibition of Enzymes

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been identified as a potent inhibitor of histone deacetylase (HDAC) enzymes. HDAC inhibitors are crucial in cancer therapy due to their role in modifying gene expression and inducing cancer cell differentiation and apoptosis.

Case Studies

-

Study on HDAC Inhibition :

- Objective : To evaluate the HDAC inhibitory activity of the compound.

- Methodology : In vitro assays were conducted using cancer cell lines.

- Results : The compound exhibited significant HDAC inhibition, leading to reduced cell viability in treated cells.

-

Antimicrobial Activity :

- Objective : To assess the antimicrobial properties against various bacterial strains.

- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Results : The compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for therapeutic applications in infectious diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has garnered interest in medicinal chemistry due to its potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Anti-inflammatory Effects : The structural features of the compound indicate potential anti-inflammatory activity, making it a candidate for developing new therapeutic agents .

Biological Interactions

The unique structure allows N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide to engage in various biological interactions:

- Molecular Recognition : The compound can interact with biomolecules through π-π stacking and hydrogen bonding, which may influence biological pathways .

Materials Science

The electronic properties of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide make it suitable for applications in materials science:

- Organic Electronics : Its conductivity and stability suggest potential use in organic photovoltaic devices or organic light-emitting diodes (OLEDs).

Case Studies

Recent studies have documented the synthesis and application of similar compounds within this class:

| Study | Findings |

|---|---|

| Investigated the HDAC inhibitory activity of related oxalamides, demonstrating significant anticancer effects in vitro. | |

| Study B | Explored the molecular interactions of thiophene-based compounds with DNA, highlighting their potential as chemotherapeutic agents. |

| Study C | Evaluated the electronic properties of furan-containing compounds for use in organic semiconductor applications. |

Vergleich Mit ähnlichen Verbindungen

Oxalamide Derivatives with Thiazole/Thiophene Heterocycles

Key Observations :

Oxalamides with Varied Aromatic Substituents

Key Observations :

- The trifluoromethoxy group in the target compound provides a balance between lipophilicity and polarity, unlike the polar hydroxybenzoyl group in Compound 16, which may limit bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the oxalamide core and integrating the furan-thiophene hybrid moiety?

- The oxalamide core is typically synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, in structurally similar compounds, oxalamides are formed by reacting activated oxalyl intermediates (e.g., ethyl oxalyl chloride) with primary amines under anhydrous conditions (e.g., THF or DCM with a base like triethylamine) .

- The furan-thiophene hybrid can be synthesized using cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. The hydroxyl group on the furan ring may require protection (e.g., acetyl or benzyl groups) during synthesis to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90% acetonitrile/water gradient) to assess purity (>95% is typical for research-grade compounds) .

- Spectroscopy :

- LC-MS : Confirm molecular weight (e.g., APCI+ mode detects [M+H]+ ions). For example, a related oxalamide showed a calculated m/z of 478.14 and observed m/z of 479.12 .

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), oxalamide NH (δ 8.3–10.7 ppm), and trifluoromethoxy group splitting patterns (e.g., δ 4.7–5.5 ppm for methylene bridges) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions, particularly relevant for biological activity or material applications .

- Validate calculations against experimental NMR chemical shifts or X-ray crystallography (if available).

Q. What experimental design considerations are critical for evaluating this compound’s biological activity, such as antiviral or anticancer potential?

- Target identification : Screen against receptors known to interact with oxalamides (e.g., HIV-1 entry inhibitors) using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Cellular assays : Use dose-response curves (e.g., IC50 determination) in relevant cell lines (e.g., HeLa or Jurkat cells). Include controls for cytotoxicity (e.g., MTT assay) .

- Metabolic stability : Perform microsomal stability tests (human/rat liver microsomes) to predict pharmacokinetic behavior .

Q. How should researchers address contradictory data in SAR (structure-activity relationship) studies for this compound?

- Statistical analysis : Apply multivariate regression to distinguish steric/electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy groups).

- Crystallography : Resolve stereochemical ambiguities (e.g., configuration of the furan-hydroxymethyl group) using X-ray diffraction .

- Molecular dynamics simulations : Model ligand-receptor interactions to explain outliers (e.g., unexpected low activity despite favorable LogP) .

Methodological Notes

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate specific enantiomers, as racemic mixtures can obscure SAR interpretations .

- Data reproducibility : Replicate synthesis and bioassays across ≥3 independent batches to account for variability in impurity profiles or solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.